molecular formula C18H16N2O5 B3956987 6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 430450-91-2

6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3956987
CAS No.: 430450-91-2
M. Wt: 340.3 g/mol
InChI Key: XWARSAGBYZCFEX-UHFFFAOYSA-N
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Description

Key structural features include:

  • 6,7-Dimethyl substituents on the quinoline ring, which enhance lipophilicity and may influence membrane permeability .
  • A 4-(6-nitro-1,3-benzodioxol-5-yl) group, introducing an electron-withdrawing nitro moiety and a benzodioxole ring. The nitro group may facilitate hydrogen bonding or π-π stacking in biological targets, while the benzodioxole fragment is common in CNS-active and antimicrobial agents .

Synthetic routes for similar 3,4-dihydroquinolin-2(1H)-one derivatives often involve electrophilic cyclization, alkylation, or condensation reactions (e.g., using α,β-unsaturated N-arylamides or Pd-catalyzed reductions) . However, the nitro group in this compound may necessitate specialized conditions to prevent reduction during synthesis .

Properties

IUPAC Name

6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-9-3-12-11(6-18(21)19-14(12)4-10(9)2)13-5-16-17(25-8-24-16)7-15(13)20(22)23/h3-5,7,11H,6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWARSAGBYZCFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142762
Record name 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430450-91-2
Record name 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430450-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique molecular structure suggests diverse mechanisms of action that warrant detailed exploration.

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 340.3 g/mol
  • CAS Number : 430450-91-2
  • Purity : Typically around 95%.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Apoptosis Induction : Studies have shown that related quinolone derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and cell cycle arrest .
  • Cell Cycle Arrest : The compound may cause cell cycle disruption, particularly at the G2/M phase, leading to increased cell death in tumor cells .
  • Tubulin Interaction : Similar compounds have been demonstrated to interfere with tubulin polymerization, a critical process in cell division .

Anticancer Properties

The anticancer activity of this compound has been evaluated through various studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.85Induction of apoptosis and ROS generation
MCF7 (Breast)1.81Cell cycle arrest and apoptosis
SKOV3 (Ovarian)3.32Disruption of microtubule dynamics
HepG2 (Liver)0.90Induction of apoptosis via mitochondrial pathways
PC-3 (Prostate)1.53Inhibition of tubulin polymerization

These findings suggest that the compound exhibits potent anticancer effects across multiple cancer types by targeting critical cellular processes involved in proliferation and survival.

Case Studies

A notable study involved the synthesis and evaluation of quinolone derivatives where it was found that the most potent compounds induced significant morphological changes in treated cells and activated apoptotic pathways as confirmed by Annexin V assays . The study highlighted the potential for these compounds to serve as lead candidates for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features and biological activities of related compounds:

Compound Name / ID Core Structure Substituents Biological Activity Key Reference(s)
Target Compound 3,4-Dihydroquinolin-2(1H)-one - 6,7-Dimethyl
- 4-(6-nitro-1,3-benzodioxol-5-yl)
Not explicitly reported*
CHNQD-00603 3,4-Dihydroquinolin-2(1H)-one - C3: Methoxy
- C4: Hydroxyl
- 4-Phenyl
Osteogenic differentiation
DTDQ 3,4-Dihydroquinolin-2(1H)-one - 6,7-Dimethyl
- 4-(3,4,5-trimethoxyphenyl)
Anticancer (MMP inhibition)
2-(2H-1,3-Benzodioxol-5-yl)-1-methyl-... Quinolin-4-one - N1: Methyl
- C2: Benzodioxol (no nitro)
Unknown
Triazole-containing derivatives 3,4-Dihydroquinolin-2(1H)-one - C6: Acetyl
- N1: Triazole-alkyl chains
CNS activity (antidepressant)

Key Observations

Substituent Position and Activity: The 4-position of the dihydroquinolinone core is critical for activity. For example:

  • CHNQD-00603 (4-phenyl with hydroxyl/methoxy) promotes osteogenesis .
  • DTDQ (4-trimethoxyphenyl) exhibits anticancer effects, likely due to methoxy groups enhancing lipophilicity and binding to hydrophobic enzyme pockets .
  • The target compound’s 4-(6-nitrobenzodioxolyl) group may confer unique electronic properties (e.g., nitro as a hydrogen-bond acceptor) distinct from phenyl or methoxy-substituted analogues.

Impact of Nitro vs. Methoxy Groups :

  • Nitro groups (electron-withdrawing) vs. methoxy groups (electron-donating) alter electronic density on the core structure. For instance, DTDQ’s trimethoxyphenyl group enhances π-π stacking, while the nitro group in the target compound may improve stability or interaction with redox-active enzymes .

Ring Modifications: Opening the dihydroquinolinone ring (e.g., in ’s derivatives) reduces antidepressant activity, underscoring the importance of the intact core for maintaining conformational rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
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6,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydroquinolin-2(1H)-one

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